3-(1H-pyrrol-1-yl)piperidine
Overview
Description
3-(1H-pyrrol-1-yl)piperidine is a compound of interest in medicinal chemistry due to its rigid diamine structure, which is significant for the development of pharmaceuticals. The compound is synthesized through various methods, including catalytic hydrogenation and nucleophilic substitution, and is used as an intermediate in the synthesis of small molecule drugs and ligands for receptors .
Synthesis Analysis
The synthesis of this compound and related compounds involves multi-step reactions, including regioselective synthesis, one-pot three-component reactions, and hydrolytic kinetic resolution. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine based on the exhaustive catalytic hydrogenation of pyrrolylpyridine has been proposed, which is more suitable for large-scale production compared to previous complex methods . Additionally, the synthesis of related compounds, such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines], involves characterization techniques like IR, NMR, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular structure of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] was determined using single crystal X-ray diffraction, and their geometry was optimized using molecular mechanics and semi-empirical methods . Similarly, the molecular structure of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined by density functional theory and Hartree–Fock calculations .
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives is explored through various reactions, including electrophilic fluorination, nucleophilic aromatic substitution, and hydrazonation. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involves electrophilic fluorination of a trimethylstannyl precursor . The hydrazonation step in the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole is another example of a chemical reaction used to create a specific molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are characterized by their spectroscopic data, molecular electrostatic potential, and frontier molecular orbitals. The molecular electrostatic potential calculations indicate the electrophilic and nucleophilic sites of the synthesized compounds, while the frontier molecular orbitals suggest their stability and chemical hardness . The vibrational spectra and molecular structure of related molecules, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, have been analyzed to determine their conformations and compare theoretical data with experimental results .
Scientific Research Applications
Synthesis and Chemical Properties
A key aspect of the research around 3-(1H-pyrrol-1-yl)piperidine and its derivatives centers on their synthesis methods, which have implications for medicinal chemistry. Smaliy et al. (2011) described a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting its importance in medicinal chemistry due to its conformational rigidity. This compound is synthesized through exhaustive catalytic hydrogenation, showcasing a simpler approach than previous methods, which were complex and not suitable for large-scale production (Smaliy et al., 2011). Similarly, Khlebnikov et al. (2012) disclosed a strategy for synthesizing unknown 1-(1H-pyrrol-3-yl)pyridinium salts, which upon hydrogenation, lead to the formation of 1-(pyrrol-3-yl)piperidines. This method allows for selective control over substitution patterns, indicating versatility in synthesizing derivatives for further application in research (Khlebnikov et al., 2012).
Applications in Drug Synthesis
The synthesis of this compound derivatives is pivotal in the development of pharmaceuticals. For instance, Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the synthesis of Crizotinib, highlighting the compound's significance in the pharmaceutical industry. This synthesis process was optimized for successful scale-up, demonstrating its application in the production of medically relevant compounds (Fussell et al., 2012).
Biological Activity and Pharmacological Potential
Further research into this compound derivatives explores their biological activity. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which exhibited strong antimicrobial activity. This study performed a structure-activity relationship analysis, shedding light on the antimicrobial potential of these compounds (Krolenko et al., 2016).
Mechanism of Action
The action environment of a compound can be influenced by various factors, including pH, temperature, and the presence of other substances. For example, the presence of an acid in the hydrogenation of pyrroles and a series of other heterocycles can influence the potency of amine type catalytic poisons and enable more complete hydrogenation .
Safety and Hazards
Future Directions
Piperidines, including “3-(1H-pyrrol-1-yl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
3-(1H-pyrrol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. It can also alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
properties
IUPAC Name |
3-pyrrol-1-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVJUQLGSKKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309206 | |
Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169750-97-4 | |
Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169750-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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